(S)-(-)-4-Amino-2-hydroxybutyric acid, also known as 4-amino-2-hydroxybutanoic acid, is an important compound in the field of biochemistry and pharmaceuticals. It is classified as an unnatural amino acid and is recognized for its role as a precursor in the synthesis of various bioactive compounds, particularly in antibiotic development. The compound is primarily sourced from the biosynthesis pathways of certain aminoglycoside antibiotics, notably butirosin and amikacin.
This compound is derived from the biosynthetic pathways of aminoglycosides, which are a class of antibiotics produced by various microorganisms. It is specifically associated with Bacillus circulans, which produces butirosin, a unique aminoglycoside that incorporates (S)-(-)-4-amino-2-hydroxybutyric acid into its structure to enhance resistance against certain modifying enzymes that confer antibiotic resistance . The chemical classification includes:
The synthesis of (S)-(-)-4-amino-2-hydroxybutyric acid can be achieved through several methods, primarily focusing on the enzymatic conversion of precursors such as L-glutamate. The biosynthetic pathway involves multiple enzymatic steps, including decarboxylation and hydroxylation:
This pathway is crucial for producing compounds that can circumvent antibiotic resistance mechanisms .
The molecular structure of (S)-(-)-4-amino-2-hydroxybutyric acid can be represented using various chemical notation systems:
This structure reveals a chiral center at the carbon atom adjacent to the amino group, indicating its stereochemistry as (S).
(S)-(-)-4-Amino-2-hydroxybutyric acid participates in several significant chemical reactions:
The reactivity of this compound allows it to function effectively in biological systems, particularly in modifying existing antibiotic structures to improve their performance .
The mechanism of action for (S)-(-)-4-amino-2-hydroxybutyric acid primarily revolves around its incorporation into larger antibiotic structures. In butirosin and amikacin:
This mechanism allows for more effective treatment options against infections caused by resistant bacteria .
(S)-(-)-4-Amino-2-hydroxybutyric acid exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and pharmaceutical formulations .
(S)-(-)-4-Amino-2-hydroxybutyric acid has several applications in scientific research and pharmaceutical development:
These applications highlight the compound's significance in both basic research and clinical settings .
(S)-(-)-4-Amino-2-hydroxybutyric acid (abbreviated as AHBA) emerged as a critical structural component in the 1970s with the isolation of the naturally occurring aminoglycoside antibiotic butirosin, produced by Bacillus circulans. This γ-amino-α-hydroxy acid represented a novel structural innovation in aminoglycoside chemistry. Unlike earlier aminoglycosides such as streptomycin or kanamycin, butirosin incorporated the AHBA moiety as a 1-N-acyl side chain on its 2-deoxystreptamine core [5] [8]. This structural feature conferred a remarkable advantage: resistance to enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), which were increasingly rendering existing antibiotics ineffective. The AHBA side chain sterically hindered the activity of acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) that typically attacked the amine groups of aminoglycosides [2].
The biosynthesis of AHBA in B. circulans involves a specialized pathway. Genetic studies identified a cluster of genes (btrB, btrC, btrD, btrM) essential for butirosin production, with btrH encoding an acyltransferase responsible for transferring a γ-glutamylated AHBA dipeptide to the parent aminoglycoside ribostamycin. The protective γ-glutamyl group is subsequently cleaved by the enzyme BtrG, a γ-glutamyl cyclotransferase, revealing the active AHBA-modified antibiotic [5]. This enzymatic pathway highlighted nature’s strategy for self-protection in antibiotic-producing microorganisms and provided a blueprint for future synthetic adaptations.
Table 1: Natural Aminoglycosides Incorporating the AHBA Moiety
Aminoglycoside | Producing Organism | Significance of AHBA |
---|---|---|
Butirosin A & B | Bacillus circulans | Confers intrinsic resistance to AAC(3) and ANT(4") enzymes |
Butirosin derivatives | Mutants of B. circulans | Used in mutational biosynthesis studies to explore AHBA's role [8] |
The discovery of AHBA’s protective role coincided with rising concerns about antibiotic resistance. Bacteria like Pseudomonas aeruginosa and Enterobacteriaceae were developing resistance via AMEs, rendering traditional aminoglycosides like gentamicin less effective. Butirosin’s inherent resistance mechanism offered a template for overcoming this challenge, shifting focus toward semi-synthetic derivatives [1] [2].
The efficacy of AHBA in butirosin inspired targeted chemical modifications of existing aminoglycosides. Researchers exploited this moiety to create "next-generation" antibiotics designed to evade common resistance mechanisms. The most clinically significant outcomes were amikacin (derived from kanamycin A) and arbekacin (derived from dibekacin). Both incorporated the (S)-(-)-AHBA side chain at the 1-N position of their 2-deoxystreptamine rings [1] [5].
The synthetic addition of AHBA followed a rational design principle:
Table 2: Impact of AHBA on Semi-Synthetic Aminoglycoside Efficacy
Antibiotic | Parent Compound | Key Resistance Overcome | Clinical Application |
---|---|---|---|
Amikacin | Kanamycin A | AAC(6′), ANT(4″) | Gram-negative sepsis, tuberculosis |
Arbekacin | Dibekacin | AAC(3), AAC(6′) | MRSA pneumonia, complex nosocomial infections |
Plazomicin* | Sisomicin | AAC(6′), ANT(2″), APH(2″) | Carbapenem-resistant Enterobacteriaceae (CRE) |
*Plazomicin combines AHBA with a 6′-hydroxyethyl group [3].
The chemical synthesis of AHBA-modified aminoglycosides requires precise stereochemical control. (S)-(-)-4-Amino-2-hydroxybutyric acid (CAS 40371-51-5) is synthesized or isolated as a single enantiomer, as its (R)-isomer lacks comparable biological activity. Key steps involve:
Recent advancements explore combinatorial biosynthesis to produce AHBA-bearing aminoglycosides. By expressing AHBA transferases (e.g., BtrH) in strains producing other aminoglycosides, researchers aim to generate novel derivatives, such as AHBA-modified gentamicin or neomycin [5] [6]. This approach leverages nature’s enzymatic machinery for scalable, stereospecific production.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7